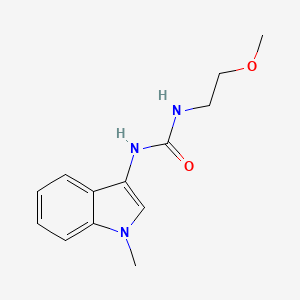

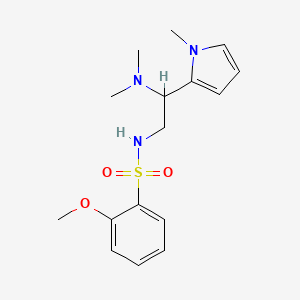

![molecular formula C21H17N5O3S B2562402 Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852372-60-2](/img/structure/B2562402.png)

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazolo quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction of a triazole with two equivalents of an amino phenyl triazole thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been used to synthesize related compounds .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Intramolecular cyclization of a methyl triazole thiol led to the formation of a dihydro triazolo thiadiazine . This suggests that similar reactions may be possible with “this compound”.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

The compound and its related derivatives are utilized in the synthesis of various heterocyclic systems, such as pyrimidinones, pyridazines, and triazolopyridines. These systems are formed through reactions involving amino compounds in acetic acid, showcasing the compound's utility in preparing derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and others. These derivatives have potential applications in pharmaceuticals due to their structural diversity and biological activity potential (Toplak et al., 1999).

Antimicrobial and Antifungal Activities

Some newly synthesized derivatives incorporating the compound's structural motif have been evaluated for their antimicrobial and antifungal activities. This indicates the potential of such derivatives in developing new therapeutic agents with specific activity against various pathogens, highlighting the compound's relevance in drug discovery and development (Bhuiyan et al., 2006).

Insecticidal Assessment

Innovative heterocycles incorporating elements of the compound's structure have been assessed for their insecticidal activity, particularly against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, providing a basis for the development of new, more effective insecticides (Fadda et al., 2017).

Synthesis of Fused Azines

The compound and its derivatives have been used as precursors in the synthesis of fused azines, showcasing the versatility of these heterocycles in constructing complex molecular architectures. This area of research is significant for developing novel compounds with potential applications in various domains, including materials science and pharmaceutical chemistry (Ibrahim & Behbehani, 2014).

Mecanismo De Acción

Target of Action

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

It is known that triazolothiadiazine compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Result of Action

Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have shown promising pharmaceutical applications .

Action Environment

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines allows them to manifest substituents around a core scaffold in defined three-dimensional representations, which could potentially influence their interaction with the environment .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Given the diverse pharmacological activities of similar compounds , it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Análisis Bioquímico

Biochemical Properties

Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, due to its triazole nucleus, is capable of binding in the biological system with a variety of enzymes and receptors . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to a variety of biochemical reactions, contributing to its diverse pharmacological activities .

Cellular Effects

Triazole derivatives have been shown to exhibit a wide range of effects on various types of cells and cellular processes . For instance, some triazole derivatives have been shown to inhibit the growth of certain cancer cells by inhibiting the expression of specific proteins .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms. For example, they can bind to different target receptors, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of triazole derivatives can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of triazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that triazole derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that triazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that triazole derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

methyl 4-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-29-21(28)15-7-9-16(10-8-15)22-18(27)13-30-19-12-11-17-23-24-20(26(17)25-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYBUUCFTZBQGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

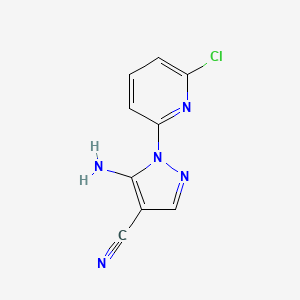

![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)

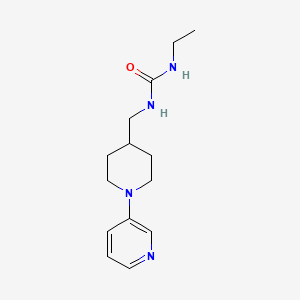

![(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B2562324.png)

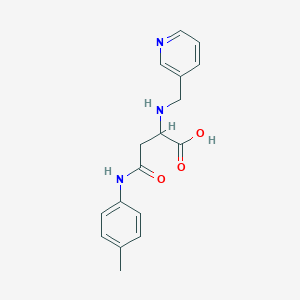

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3-nitrophenyl)amino]prop-2-en-1-one](/img/structure/B2562326.png)

![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)